N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a synthetic organic compound with a unique cyclopropane structure This compound is characterized by its tetramethylcyclopropane core, which is substituted with an ethyl group, a hydroxyethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Substitution Reactions: The introduction of the ethyl and hydroxyethyl groups is accomplished through nucleophilic substitution reactions. These reactions involve the use of appropriate alkylating agents and nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is typically achieved by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines and electrophiles like alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: A fluorinated compound with surfactant properties.
N-Ethyl-N-(2-hydroxyethyl)aniline: An aromatic compound with different chemical properties and applications.
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane core and specific functional groups, which impart distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-6-13(7-8-14)10(15)9-11(2,3)12(9,4)5/h9,14H,6-8H2,1-5H3 |
InChI Key |
RNMZZHXIEXLPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
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